(5Z)-3-benzyl-5-({4-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-Benzyl-5-[(4-oxo-2-{[(oxolan-2-yl)methyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a pyrido[1,2-a]pyrimidine moiety, and an oxolane ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-[(4-oxo-2-{[(oxolan-2-yl)methyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions to form the thiazolidine-2,4-dione ring.
Synthesis of the Pyrido[1,2-a]pyrimidine Moiety: This moiety can be synthesized by the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization.
Coupling of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction involving an oxolane derivative and a suitable leaving group.
Final Coupling and Dehydration: The final step involves coupling the synthesized intermediates under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Benzyl-5-[(4-oxo-2-{[(oxolan-2-yl)methyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-3-Benzyl-5-[(4-oxo-2-{[(oxolan-2-yl)methyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-[(4-oxo-2-{[(oxolan-2-yl)methyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Pyrido[1,2-a]pyrimidines: Compounds with this moiety are studied for their potential as kinase inhibitors and anticancer agents.
Oxolane Derivatives: These compounds are used in various chemical reactions and as building blocks for more complex molecules.
Uniqueness
(5Z)-3-Benzyl-5-[(4-oxo-2-{[(oxolan-2-yl)methyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the combination of its functional groups, which confer diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research in multiple scientific fields.
Properties
Molecular Formula |
C24H22N4O4S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H22N4O4S/c29-22-18(13-19-23(30)28(24(31)33-19)15-16-7-2-1-3-8-16)21(25-14-17-9-6-12-32-17)26-20-10-4-5-11-27(20)22/h1-5,7-8,10-11,13,17,25H,6,9,12,14-15H2/b19-13- |
InChI Key |
KQMRJDGMMXCULA-UYRXBGFRSA-N |
Isomeric SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=O)S4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=O)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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